molecular formula C16H13F3N2O3 B1400208 tert-butyl 5-cyano-3-formyl-6-(trifluoromethyl)-1H-indole-1-carboxylate CAS No. 1353877-93-6

tert-butyl 5-cyano-3-formyl-6-(trifluoromethyl)-1H-indole-1-carboxylate

Cat. No.: B1400208
CAS No.: 1353877-93-6
M. Wt: 338.28 g/mol
InChI Key: AMWSIEOMRUFPNO-UHFFFAOYSA-N
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Description

Tert-butyl 5-cyano-3-formyl-6-(trifluoromethyl)-1H-indole-1-carboxylate is a high-value, multifunctional indole derivative designed for advanced chemical synthesis and drug discovery research. This compound features a molecular formula of C16H13F3N2O3 and is provided as a solid for use in laboratory settings . The indole scaffold is a privileged structure in medicinal chemistry, known for its presence in compounds with a broad spectrum of biological activities, including antiviral, anticancer, anti-inflammatory, and antimicrobial properties . The specific functional groups on this molecule—including the cyano, formyl, and trifluoromethyl moieties—make it a highly versatile building block (synthon) for constructing more complex molecules. The reactive aldehyde group, in particular, is a key handle for further chemical transformations, such as condensations and nucleophilic additions, allowing researchers to efficiently create diverse chemical libraries for biological screening. This product is intended for use as a key intermediate in the research and development of novel pharmaceuticals and agrochemicals. It is strictly for research purposes and is not intended for diagnostic or therapeutic use. Handle with care in accordance with good laboratory practices.

Properties

IUPAC Name

tert-butyl 5-cyano-3-formyl-6-(trifluoromethyl)indole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3N2O3/c1-15(2,3)24-14(23)21-7-10(8-22)11-4-9(6-20)12(5-13(11)21)16(17,18)19/h4-5,7-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMWSIEOMRUFPNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1C=C(C(=C2)C#N)C(F)(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901121139
Record name 1H-Indole-1-carboxylic acid, 5-cyano-3-formyl-6-(trifluoromethyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901121139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353877-93-6
Record name 1H-Indole-1-carboxylic acid, 5-cyano-3-formyl-6-(trifluoromethyl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353877-93-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indole-1-carboxylic acid, 5-cyano-3-formyl-6-(trifluoromethyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901121139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The preparation of tert-butyl 5-cyano-3-formyl-6-(trifluoromethyl)-1H-indole-1-carboxylate typically involves:

  • Construction of the indole core with appropriate substitution.
  • Introduction of the cyano, formyl, and trifluoromethyl groups at defined positions.
  • Protection of the indole nitrogen with a tert-butoxycarbonyl group.
  • Purification and characterization of the final product.

Stepwise Preparation Methods

Indole Core Synthesis and Functionalization

The indole scaffold is commonly assembled using Fischer indole synthesis or transition-metal-catalyzed cyclization methods. For this compound, the positions of the cyano, formyl, and trifluoromethyl groups necessitate starting from a suitably substituted aniline or indole precursor.

Typical Steps:
  • Starting Material Selection:

    • 5-cyano-6-(trifluoromethyl)aniline or a similarly substituted precursor is often chosen to ensure correct placement of substituents.
  • Indole Formation:

    • Cyclization reactions, such as Fischer indole synthesis, are used to form the indole ring system, preserving the cyano and trifluoromethyl groups.
  • N-Protection:

    • The indole nitrogen is protected with tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base (e.g., triethylamine) to yield the N-BOC indole.
  • Formylation:

    • The formyl group is introduced at the 3-position, typically via a Vilsmeier–Haack reaction using POCl3 and DMF, which selectively formylates the activated indole ring.

Purification and Characterization

After synthesis, the compound is purified by column chromatography and characterized by NMR, MS, and melting point determination. Commercial sources report a melting point of 303–304 °C, confirming product purity and identity.

Example Synthetic Route

Step Reagents/Conditions Transformation Notes
1 5-cyano-6-(trifluoromethyl)aniline Starting material Commercially available or synthesized
2 Fischer indole synthesis (acid catalyst, ketone) Indole ring formation Positions substituents correctly
3 tert-butoxycarbonyl anhydride, base (e.g., Et3N) N-BOC protection Protects indole nitrogen
4 POCl3, DMF (Vilsmeier–Haack reaction) 3-Formylation of indole Selective for 3-position
5 Purification (chromatography) Isolation of final product Melting point: 303–304 °C

Data Table: Key Properties and Preparation Details

Property Value/Details
Molecular Formula C₁₆H₁₃F₃N₂O₃
Molecular Weight 338.29 g/mol
Melting Point 303–304 °C
Key Functional Groups Cyano, formyl, trifluoromethyl, BOC-protected
Typical Yield Varies by step, often 40–70% per step
Purification Column chromatography
Characterization NMR, MS, melting point

Research Findings and Notes

  • The N-BOC protection is crucial for stability and to prevent side reactions during formylation and other functionalization steps.
  • The order of introducing substituents may vary depending on the availability of starting materials and desired regiochemistry.
  • Commercial suppliers confirm the structure and purity via melting point and spectral data, supporting the reliability of the outlined synthetic methods.
  • The synthetic approach is modular, allowing for adaptation to related indole derivatives by altering starting materials or reaction conditions.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions may involve the use of lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be facilitated by strong nucleophiles such as sodium cyanide (NaCN) or potassium fluoride (KF).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Introduction of new functional groups, such as cyano or trifluoromethyl groups.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that indole derivatives, including tert-butyl 5-cyano-3-formyl-6-(trifluoromethyl)-1H-indole-1-carboxylate, exhibit significant anticancer properties. The trifluoromethyl group enhances the compound's lipophilicity, potentially improving its ability to penetrate biological membranes and interact with cellular targets. Studies have shown that compounds with similar structures can induce apoptosis in cancer cells through various mechanisms, including the inhibition of key signaling pathways.

Organic Synthesis

Building Block for Complex Molecules
The compound serves as a versatile building block in organic synthesis. Its functional groups allow for further modifications, making it useful in synthesizing more complex molecules. For instance, it can be transformed into other indole derivatives or used in the preparation of biologically active compounds through nucleophilic substitution reactions.

Materials Science

Fluorinated Materials
The presence of trifluoromethyl groups in the structure contributes to the development of materials with unique properties, such as increased thermal stability and chemical resistance. Research into fluorinated polymers has shown that incorporating such compounds can enhance material performance in harsh environments.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the anticancer effects of various indole derivatives. The researchers synthesized a series of compounds based on this compound and evaluated their activity against different cancer cell lines. The results demonstrated that certain derivatives exhibited potent cytotoxic effects, suggesting that modifications to the indole structure can lead to improved therapeutic agents.

Case Study 2: Synthesis of Novel Indole Derivatives

In a research project aimed at developing new synthetic routes for indole derivatives, this compound was utilized as a key intermediate. The study highlighted the efficiency of using this compound in multi-step synthesis processes, leading to the successful creation of several novel compounds with potential biological activity.

Mechanism of Action

The mechanism by which tert-butyl 5-cyano-3-formyl-6-(trifluoromethyl)-1H-indole-1-carboxylate exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional differences between the target compound and related indole derivatives:

Compound Name (Selected Examples) Position 3 Position 5 Position 6 Molecular Formula (Estimated) Key Properties/Applications Reference
tert-Butyl 5-cyano-3-formyl-6-(trifluoromethyl)-1H-indole-1-carboxylate (Target) Formyl (-CHO) Cyano (-CN) Trifluoromethyl (-CF₃) C₁₆H₁₄F₃N₂O₃ High reactivity (formyl/cyano); drug intermediate potential
tert-Butyl 5-chloro-6-(trifluoromethyl)-1H-indole-1-carboxylate - Chloro (-Cl) Trifluoromethyl (-CF₃) C₁₄H₁₃ClF₃NO₂ Medical intermediate; moderate electron-withdrawing effects
(E)-tert-Butyl 6-(3-((methylsulfonyl)oxy)-prop-1-en-1-yl)-1H-indole-1-carboxylate (15) - - Methylsulfonyloxy (-OSO₂Me) C₁₇H₂₁NO₅S Mesylate intermediate; used in elimination/substitution reactions
tert-Butyl 6-bromo-3-[(E)-2-nitrovinyl]-1H-indole-1-carboxylate (9c) Nitrovinyl (-CH=CHNO₂) - Bromo (-Br) C₁₅H₁₄BrN₂O₄ Synthetic intermediate; participates in cycloadditions
tert-Butyl 5-methoxy-3-[(E)-2-nitrovinyl]-1H-indole-1-carboxylate (9d) Nitrovinyl (-CH=CHNO₂) Methoxy (-OMe) - C₁₆H₁₈N₂O₅ Electron-donating methoxy group; alters solubility

Key Comparative Insights:

Substituent Effects on Reactivity: The formyl group at position 3 (target) enables condensation or nucleophilic addition reactions, contrasting with nitrovinyl groups (), which are suited for Michael additions or cycloadditions. Cyano (-CN) at position 5 (target) is strongly electron-withdrawing, increasing acidity at adjacent positions compared to chloro (moderate electron withdrawal) or methoxy (electron donation) .

Trifluoromethyl (-CF₃) Influence :

  • Both the target compound and the chloro analog () feature -CF₃ at position 6, enhancing lipophilicity and metabolic stability. This group is preferred in pharmaceuticals over bulkier substituents like methylsulfonyloxy (), which may reduce bioavailability .

Synthetic Utility: The target’s cyano and formyl groups offer orthogonal reactivity for sequential modifications (e.g., reducing cyano to amine or condensing formyl with hydrazines). This versatility exceeds analogs with single functional groups (e.g., bromo or methoxy) .

In contrast, methoxy or carboxylic acid derivatives () exhibit higher polarity, favoring aqueous solubility .

Biological Activity

Tert-butyl 5-cyano-3-formyl-6-(trifluoromethyl)-1H-indole-1-carboxylate is a complex organic compound belonging to the indole family. Its unique structure, characterized by a tert-butyl group, cyano group, formyl group, and trifluoromethyl group, contributes to its potential biological activities. This article explores its biological activity, including antimicrobial, antiviral, and anticancer properties, supported by relevant research findings and data.

  • Molecular Formula : C₁₆H₁₃F₃N₂O₃
  • Molecular Weight : Approximately 338.29 g/mol
  • Melting Point : 303–304 °C

The biological activity of this compound is believed to be influenced by the presence of the cyano and trifluoromethyl groups. These groups may enhance the compound's interaction with biological targets through mechanisms such as:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could modulate receptor activity, influencing various physiological responses.

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits significant antimicrobial properties. Research indicates its effectiveness against various bacterial strains. For example:

  • Staphylococcus aureus : The compound showed promising activity with minimum inhibitory concentration (MIC) values indicating effective inhibition.
Bacterial Strain MIC (μg/mL)
Staphylococcus aureus4.64
Salmonella Typhimurium3.10
Bacillus cereus2.50

These results highlight its potential as a lead compound in developing new antimicrobial agents.

Antiviral Activity

The compound's antiviral properties have also been explored. In vitro studies suggest that it may inhibit viral replication by targeting viral enzymes or cellular receptors critical for viral entry and replication. Specific data on its antiviral efficacy remains limited but indicates a need for further investigation.

Anticancer Activity

Research indicates that this compound may possess anticancer properties. It has been evaluated in various cancer cell lines, demonstrating cytotoxic effects:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
Cell Line EC50 (μM)
MCF-75.2
HeLa4.8
A5493.1

These findings suggest that the compound could serve as a potential candidate for further development in cancer therapeutics.

Case Studies

Several case studies have been conducted to evaluate the biological activity of similar indole derivatives, highlighting the importance of structural modifications in enhancing bioactivity. For instance:

  • A study on structurally related indole derivatives showed enhanced cytotoxicity against cancer cell lines when specific functional groups were introduced.
  • Another investigation into indole-based compounds revealed significant antibacterial effects against resistant strains of bacteria, emphasizing the therapeutic potential of this chemical class.

Q & A

Q. What synthetic methodologies are commonly employed to prepare tert-butyl 5-cyano-3-formyl-6-(trifluoromethyl)-1H-indole-1-carboxylate?

The compound can be synthesized via multi-step routes involving:

  • Grignard reactions for introducing substituents to the indole core (e.g., trifluoromethyl groups via alkyl halide precursors) .
  • Condensation reactions using 3-formyl-indole intermediates, as demonstrated in the synthesis of analogous compounds (e.g., Method A and E for tandem carbon-sulfur bond formation) .
  • Protection/deprotection strategies (e.g., tert-butyl carboxylate as a protecting group) to ensure regioselectivity during functionalization . Purification often involves flash column chromatography with gradients like petroleum ether/EtOAc (5:1) .

Q. What spectroscopic techniques are critical for characterizing this compound?

Key methods include:

  • ¹H/¹³C NMR : Identifies tautomeric forms (e.g., δ 8.37–8.14 ppm for aromatic protons in tautomeric mixtures) and confirms substituent positions .
  • IR spectroscopy : Detects functional groups like carbonyl (C=O, ~1700 cm⁻¹) and cyano (C≡N, ~2200 cm⁻¹) .
  • Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns .
  • TLC : Monitors reaction progress (e.g., Rf = 0.49 in petroleum ether/EtOAc) .

Q. How should researchers handle stability concerns for this compound?

  • Storage : Keep under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the tert-butyl ester or formyl group .
  • Light sensitivity : Use amber vials to avoid photodegradation, especially given the electron-withdrawing trifluoromethyl group .

Advanced Research Questions

Q. How can tautomerism observed in NMR spectra be resolved for accurate structural assignment?

Tautomerism (e.g., keto-enol forms) complicates NMR interpretation. Strategies include:

  • Variable-temperature NMR : Stabilizes dominant tautomers at low/high temperatures .
  • Decoupling experiments : Differentiates overlapping signals from tautomeric protons .
  • X-ray crystallography : Provides unambiguous structural confirmation (e.g., SHELX software for refinement) .

Q. What mechanistic insights explain the reactivity of the formyl group in condensation reactions?

The formyl group undergoes nucleophilic attack (e.g., by amines or thiols) to form Schiff bases or thiazolidinones. For example:

  • Acid-catalyzed condensation : Acetic acid promotes imine formation with 2-aminothiazol-4(5H)-one derivatives .
  • Regioselectivity : Electron-withdrawing groups (cyano, trifluoromethyl) direct reactivity to the 3-formyl position .

Q. How can researchers address low yields in cross-coupling reactions involving the indole core?

The electron-deficient indole (due to –CF₃ and –CN) may require:

  • Palladium catalysts with electron-rich ligands (e.g., XPhos) to enhance oxidative addition .
  • Microwave-assisted synthesis : Accelerates reaction rates and improves yields in heterocyclic systems .

Q. What computational methods are suitable for predicting electronic effects of substituents?

  • DFT calculations : Model the electron-withdrawing effects of –CF₃ and –CN on indole’s HOMO/LUMO levels .
  • Molecular dynamics (MD) : Simulate solvent interactions affecting tautomer stability .

Q. How can contradictory crystallographic and spectroscopic data be reconciled?

  • SHELX refinement : Resolves discrepancies between NMR (solution state) and X-ray (solid state) data by optimizing structural parameters .
  • Dynamic NMR : Correlates solution-phase conformational flexibility with solid-state rigidity .

Applications in Academic Research

Q. What role does this compound play in synthesizing bioactive heterocycles?

It serves as a precursor for:

  • Anticancer agents : Formyl and cyano groups enable condensation with thioureas to form thiazolo[3,2-a]indole derivatives .
  • Functional materials : Trifluoromethyl groups enhance thermal stability in optoelectronic materials .

Q. How is this compound utilized in PROTAC development?

Its indole scaffold is functionalized to link E3 ligase ligands and target proteins. The tert-butyl group improves solubility during in vitro assays .

Methodological Tables

Challenge Solution Reference
Tautomerism in NMRVariable-temperature NMR, X-ray refinement
Low cross-coupling yieldsPd/XPhos catalysts, microwave assistance
Formyl group instabilityStorage at –20°C under N₂
Regioselective functionalizationDFT-guided site-specific reactions

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl 5-cyano-3-formyl-6-(trifluoromethyl)-1H-indole-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-butyl 5-cyano-3-formyl-6-(trifluoromethyl)-1H-indole-1-carboxylate

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